1-(Furan-2-ylmethyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine
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Overview
Description
1-[(FURAN-2-YL)METHYL]-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a furan ring, a methoxybenzenesulfonyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(FURAN-2-YL)METHYL]-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the furan and piperazine intermediates. One common method involves the reaction of furan-2-carbaldehyde with piperazine in the presence of a suitable catalyst. The resulting intermediate is then reacted with 3-methoxybenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(FURAN-2-YL)METHYL]-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the sulfonyl group may produce the corresponding sulfide.
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The furan ring and piperazine moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- 1-[(FURAN-2-YL)METHYL]-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE
- 1-[(FURAN-2-YL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE
- 1-[(FURAN-2-YL)METHYL]-4-(3-CHLOROBENZENESULFONYL)PIPERAZINE
Uniqueness: 1-[(FURAN-2-YL)METHYL]-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to the presence of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups provides distinct properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C16H20N2O4S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H20N2O4S/c1-21-14-4-2-6-16(12-14)23(19,20)18-9-7-17(8-10-18)13-15-5-3-11-22-15/h2-6,11-12H,7-10,13H2,1H3 |
InChI Key |
DDRLJQNVIKWNOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3 |
Origin of Product |
United States |
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